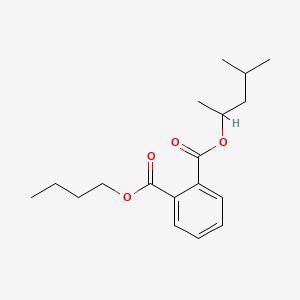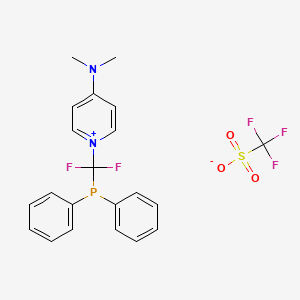
N-Methyl 4-Hydroxy Duloxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl 4-Hydroxy Duloxetine is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.44 g/mol . It is a derivative of Duloxetine, which is a well-known serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl 4-Hydroxy Duloxetine involves several steps. The tosylate is converted into a nitrile without loss of chirality, followed by further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Duloxetine hydrochloride. These methods involve the preparation of racemic condensed compounds, optical resolution, and purification steps . The process aims to achieve high chiral purity and yield while maintaining mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl 4-Hydroxy Duloxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the naphthyl ring, particularly at the 4-, 5-, or 6-positions.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as N-demethylation, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bis(trimethylsilyl)amide, sodium hydroxide, and various reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, such as glucuronide, sulfate, and O-methylated conjugation products .
Aplicaciones Científicas De Investigación
N-Methyl 4-Hydroxy Duloxetine has several scientific research applications, including:
Mecanismo De Acción
N-Methyl 4-Hydroxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It has a less potent effect on dopamine reuptake and does not significantly interact with other neurotransmitter receptors . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to the modulation of mood and pain perception .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Methyl 4-Hydroxy Duloxetine include:
Duloxetine: The parent compound, used as a serotonin-norepinephrine reuptake inhibitor.
Fluoxetine: Another selective serotonin reuptake inhibitor used in the treatment of depression.
Nisoxetine: A norepinephrine reuptake inhibitor.
Uniqueness
This compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Duloxetine . These modifications can potentially lead to variations in its therapeutic effects and side effect profile .
Propiedades
Fórmula molecular |
C19H21NO2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)12-11-18(19-8-5-13-23-19)22-17-10-9-16(21)14-6-3-4-7-15(14)17/h3-10,13,18,21H,11-12H2,1-2H3/t18-/m0/s1 |
Clave InChI |
SBXNRQCJTFEZJD-SFHVURJKSA-N |
SMILES isomérico |
CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
SMILES canónico |
CN(C)CCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


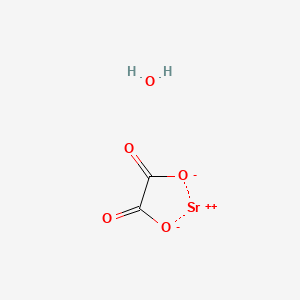
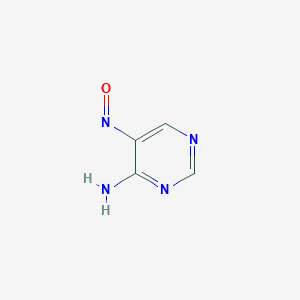
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

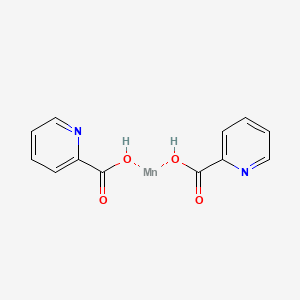
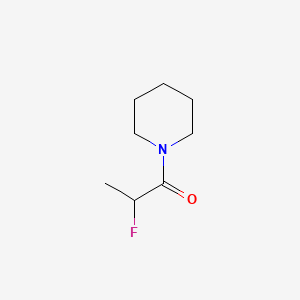
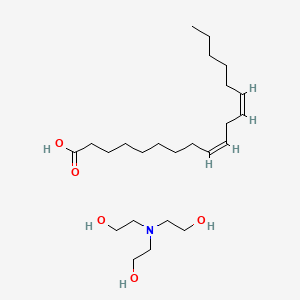
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

